molecular formula C10H18ClNO3 B2593224 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2260935-73-5

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2593224
CAS No.: 2260935-73-5
M. Wt: 235.71
InChI Key: KDIPZJCVZOCRBQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane-carboxylic acid derivative with a substituted piperidine ring. The compound features:

  • 4-Hydroxy-1-methylpiperidin-4-yl substituent: Introduces hydrogen-bonding capability (via hydroxyl group) and steric bulk (methyl group) .
  • Hydrochloride salt: Enhances water solubility and bioavailability .

This structure is commonly used in medicinal chemistry as a building block for drug candidates, particularly targeting central nervous system (CNS) receptors or enzymes requiring rigid, spatially constrained ligands.

Properties

IUPAC Name

1-(4-hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIPZJCVZOCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2(CC2)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-hydroxy-1-methylpiperidine.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropane moiety to the piperidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which involves the addition of a carboxyl group to the cyclopropane ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to HCACM may exhibit neuroactive properties. The structural features of HCACM allow it to interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Studies have shown that related piperidine derivatives can inhibit enzymes like acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity

Recent investigations have highlighted the potential of HCACM in anticancer therapies. Its unique structure may enhance binding affinity to cancer-related targets, leading to improved cytotoxicity against various cancer cell lines. For instance, compounds derived from similar frameworks have demonstrated better apoptosis induction in tumor models compared to standard chemotherapeutics .

Drug Design and Bioisosterism

The concept of bioisosterism plays a critical role in drug design involving HCACM. By modifying the compound's structure while retaining its biological activity, researchers can optimize potency and selectivity against specific targets. This approach has been successfully applied in designing inhibitors for viral infections, showcasing the versatility of HCACM derivatives in pharmaceutical development .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of HCACM showed enhanced cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound's three-dimensional structure was crucial for its interaction with cellular targets, leading to improved therapeutic outcomes compared to traditional agents like bleomycin .

Case Study 2: Neuroprotective Effects

In another investigation, related piperidine derivatives were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The results indicated promising neuroprotective effects, suggesting that HCACM could be further developed for treating Alzheimer's disease by enhancing cognitive function through cholinergic modulation .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[(tert-Butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclopropane-1-carboxylic Acid

  • Key Differences :
    • Replaces the methyl group with a tert-butoxycarbonyl (Boc) protecting group.
    • Boc group increases lipophilicity and protects the amine during synthesis .
  • Impact :
    • Reduced solubility in aqueous media compared to the hydrochloride salt.
    • Requires deprotection for biological activity, limiting direct pharmacological utility .

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate Hydrochloride

  • Key Differences :
    • Carboxylic acid is esterified (methyl ester).
    • Lacks hydroxyl and methyl groups on the piperidine ring .
  • Impact :
    • Increased lipophilicity, favoring blood-brain barrier penetration.
    • Ester hydrolysis in vivo may convert it to the active carboxylic acid form .
  • Molecular Data: Property Value Molecular Formula C10H18ClNO2 Molecular Weight 219.71 g/mol CAS Number 2613383-14-3

1-(Morpholin-4-yl)cyclopropane-1-carboxylic Acid Hydrochloride

  • Key Differences :
    • Piperidine replaced by morpholine (oxygen-containing heterocycle).
    • Lacks hydroxyl and methyl groups .
  • Impact :
    • Enhanced polarity due to morpholine’s oxygen, improving solubility.
    • Reduced steric hindrance may alter target binding specificity .

1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride

  • Key Differences: Piperidine replaced by a linear aminoethyl chain .
  • Impact :
    • Increased basicity due to the primary amine.
    • Lower molecular weight (165.62 g/mol) reduces steric bulk but may decrease target affinity .
  • Molecular Data: Property Value Molecular Formula C6H12ClNO2 CAS Number 1421602-17-6

1-(Pyridin-2-yl)cyclopropane-1-carboxylic Acid Hydrochloride

  • Key Differences :
    • Piperidine replaced by aromatic pyridine .
  • Pyridine’s nitrogen may engage in distinct hydrogen-bonding interactions compared to hydroxyl groups .

1-Hydroxycyclopropane-1-carboxylic Acid

  • Key Differences :
    • Lacks the piperidine ring entirely .
  • Impact: Simplified structure with higher aqueous solubility. Limited utility in CNS targeting due to absence of heterocyclic pharmacophores .

Structural and Pharmacological Trends

Substituent Effects

  • Hydroxyl/Methyl Groups (Target Compound) : Improve target binding via hydrogen bonding and steric stabilization .
  • Esterification (Methyl Ester Derivatives) : Enhances lipophilicity but requires metabolic activation .
  • Heterocycle Replacement (Morpholine, Pyridine) : Alters polarity, solubility, and binding modes .

Salt Forms

  • Hydrochloride salts universally improve solubility and stability compared to free bases or esters .

Biological Activity

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid; hydrochloride (HCACM) is a compound characterized by its unique structural features, including a cyclopropane ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.

Structural Characteristics

The molecular formula of HCACM is C10H18ClNO3C_{10}H_{18}ClNO_3, with a molecular weight of 235.71 g/mol. The presence of functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) enhances its reactivity and solubility in aqueous environments, making it suitable for various biological applications .

Biological Activity Overview

Research indicates that HCACM exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that HCACM may possess antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Inhibition of Ethylene Biosynthesis : Cyclopropane carboxylic acids have been explored for their ability to inhibit ethylene production in plants, which is crucial for regulating fruit ripening and senescence. HCACM's structural analogs have shown promise in this area .
  • Neuroactive Properties : The piperidine structure suggests potential neuroactive effects, potentially influencing neurotransmitter systems .

Synthesis

The synthesis of HCACM typically involves multi-step organic reactions, which may include the following methodologies:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation techniques.
  • Piperidine Derivation : Modifying piperidine derivatives to introduce the hydroxyl and carboxylic acid functionalities.
  • Hydrochloride Salt Formation : Enhancing solubility through the formation of hydrochloride salt .

1. Inhibition of Ethylene Biosynthesis

A study focused on cyclopropane carboxylic acid derivatives demonstrated that compounds structurally related to HCACM could effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a critical role in ethylene biosynthesis in plants. The binding affinities were evaluated through molecular docking studies, revealing significant interaction energies that suggest potential for agricultural applications .

CompoundBinding Energy (ΔG)Binding Constant (Kb)
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.5 kcal/mol5.94×104M15.94\times 10^4\,M^{-1}
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.4 kcal/mol4.94×104M14.94\times 10^4\,M^{-1}
Pyrazinoic acid-5.3 kcal/mol7.61×103M17.61\times 10^3\,M^{-1}

3. Neuroactivity

The structural features of HCACM imply potential interactions with neurotransmitter receptors, particularly due to the presence of the piperidine moiety. In silico studies have indicated possible binding sites on neurotransmitter receptors, although empirical data is needed to confirm these interactions .

Q & A

Basic: What are the recommended safety protocols for handling 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
    • Eye Exposure: Flush with water for 20 minutes, including under eyelids .
  • Storage: Store in a cool, dry place, segregated from incompatible substances (e.g., strong oxidizers).

Basic: What synthetic routes are documented for preparing this compound, and what are the critical reaction parameters?

Answer:

  • Key Steps:
    • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using a carbene precursor (e.g., CH₂N₂) under controlled pH (neutral to slightly acidic) .
    • Piperidine Functionalization: Quaternization of the piperidine nitrogen with methyl iodide under alkaline conditions (pH >10) .
    • Hydrochloride Salt Formation: Precipitation using concentrated HCl in ethanol, followed by recrystallization .
  • Optimization: Reaction temperature (0–5°C for cyclopropanation), stoichiometric control of methylating agents, and solvent polarity adjustments (e.g., THF vs. DCM) to improve yield .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

  • Methodology:
    • Controlled Solubility Assays: Use standardized conditions (25°C, 1 atm) with HPLC-grade solvents.
    • Analytical Techniques:
  • HPLC-PDA: Quantify dissolved compound at λmax ≈ 260 nm .
  • Karl Fischer Titration: Measure residual water content, as hygroscopicity may skew results .
    3. Data Normalization: Account for polymorphic forms (e.g., anhydrous vs. hydrate) via XRPD .
  • Case Study: Discrepancies in aqueous solubility (e.g., 1.2 mg/mL vs. 0.8 mg/mL) may arise from pH-dependent ionization (pKa ≈ 3.8 for carboxylic acid) .

Advanced: What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate solutions at pH 1–12 (adjusted with HCl/NaOH) for 24–72 hours. Monitor degradation via LC-MS .
    • Thermal Stress: Heat solid samples to 40–60°C for 4 weeks; analyze for decomposition products (e.g., cyclopropane ring opening) using TGA-DSC .
  • Key Findings:
    • Acidic Conditions (pH <3): Rapid hydrolysis of the piperidine hydroxyl group .
    • Neutral/Basic Conditions: Stable up to 50°C; degradation accelerates above 60°C .

Basic: Which analytical methods are validated for assessing the purity of this compound?

Answer:

  • Chromatography:
    • HPLC: C18 column, mobile phase = methanol:buffer (65:35, pH 4.6 acetate), flow rate 1.0 mL/min .
    • GC-MS: For volatile impurities; derivatize with BSTFA if necessary .
  • Spectroscopy:
    • NMR (¹H/¹³C): Confirm structural integrity; δH ≈ 1.2–1.5 ppm (cyclopropane protons), δC ≈ 175 ppm (carboxylic acid) .
  • Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

  • In Vitro Assays:
    • Radioligand Binding: Use ³H-labeled analogs to quantify affinity for opioid or sigma receptors (IC₅₀ determination) .
    • Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Computational Modeling:
    • Docking Studies: Simulate binding poses with receptors (e.g., μ-opioid receptor) using AutoDock Vina .
    • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What are the documented physicochemical properties of this compound?

Answer:

Property Value Method/Source
Molecular Weight283.8 g/mol (HCl salt)MS (ESI+)
Melting Point239–241°CDSC
LogP (Octanol-Water)1.8 ± 0.2Shake-flask HPLC
Aqueous Solubility (pH 7.4)0.9 mg/mLEquilibrium solubility

Advanced: How can researchers address low yields in the final hydrochloride salt formation step?

Answer:

  • Optimization Strategies:
    • Counterion Screening: Test alternative acids (e.g., HBr, H₂SO₄) for improved crystallinity .
    • Antisolvent Selection: Use acetone instead of ethanol to induce faster precipitation .
    • Crystallization Conditions: Adjust cooling rates (0.5°C/min) and seeding with pure crystals .
  • Case Study: Switching from HCl gas to concentrated HCl in isopropanol increased yield from 65% to 82% .

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